molecular formula C23H29N3O4S B2927660 N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898445-44-8

N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2927660
CAS No.: 898445-44-8
M. Wt: 443.56
InChI Key: LTWHBRWUEDTLCR-UHFFFAOYSA-N
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Description

N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (CAS 898449-63-3) is an oxalamide derivative with the molecular formula C22H27N3O4S and a molecular weight of 429.5 g/mol . Structurally, it features an m-tolyl group (meta-methylphenyl) at the N1 position and a tosylpiperidinylethyl moiety (p-toluenesulfonyl-piperidine-ethyl) at the N2 position. The tosyl group (p-toluenesulfonyl) enhances metabolic stability, while the piperidine ring may influence membrane permeability.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-17-9-11-21(12-10-17)31(29,30)26-15-4-3-8-20(26)13-14-24-22(27)23(28)25-19-7-5-6-18(2)16-19/h5-7,9-12,16,20H,3-4,8,13-15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWHBRWUEDTLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Toluene Moiety: The toluene moiety is attached through a Friedel-Crafts alkylation reaction.

    Formation of the Oxalamide Group: The final step involves the formation of the oxalamide group through a condensation reaction between an amine and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Notes
Target Compound 898449-63-3 C22H27N3O4S 429.5 m-Tolyl, Tosylpiperidinylethyl High metabolic stability due to tosyl group; potential FAHD1 inhibitor .
N1-isopentyl analogue 898450-25-4 C21H33N3O4S 423.6 Isopentyl (branched alkyl), Tosylpiperidinylethyl Increased lipophilicity; reduced aromatic interactions .
4-Fluoro-tosyl analogue 898444-97-8 C22H26FN3O4S 447.5 4-Fluorophenylsulfonyl-piperidine-ethyl, m-Tolyl Enhanced electronic effects; potential improved binding to sulfonyl-dependent enzymes .
S336 (UM33) 745047-53-4 C24H25N3O5S 475.5 2,4-Dimethoxybenzyl, Pyridin-2-ylethyl Umami flavoring agent with regulatory approval; CYP3A4 inhibition at high doses .
N1-(pyridin-2-yl)-N2-(m-tolyl)oxalamide (33) - C14H13N3O2 255.3 Pyridin-2-yl, m-Tolyl FAHD1 inhibitor; synthesized via aminolysis of methyl esters (50% yield) .

Biological Activity

N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Formula : C17H22N2O3S
  • Molecular Weight : 346.44 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in the regulation of neurotransmitter levels, thereby affecting mood and cognitive functions.
  • Receptor Modulation : It may interact with various receptors in the central nervous system, leading to changes in neuronal signaling.

Antidepressant Activity

Studies have suggested that this compound exhibits antidepressant-like effects in animal models. These effects are evaluated through behavioral tests such as the forced swim test and the tail suspension test, where treated animals show reduced immobility times compared to control groups.

Analgesic Properties

The compound has also been investigated for its analgesic properties. In pain models, it demonstrated significant pain-relieving effects, suggesting potential applications in pain management therapies.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound. Below is a summary table highlighting key findings from various research investigations:

StudyMethodologyFindings
Study 1Behavioral assays on rodentsShowed significant reduction in depressive-like behaviors.
Study 2Analgesic testing (hot plate test)Demonstrated a dose-dependent analgesic effect.
Study 3In vitro enzyme inhibition assaysIdentified inhibition of specific neurotransmitter-degrading enzymes.

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